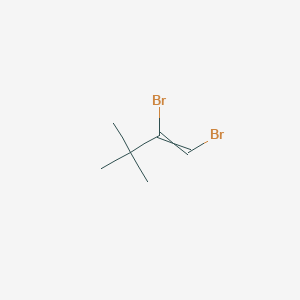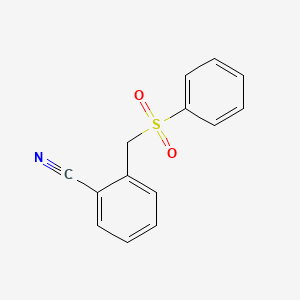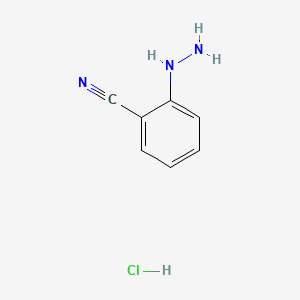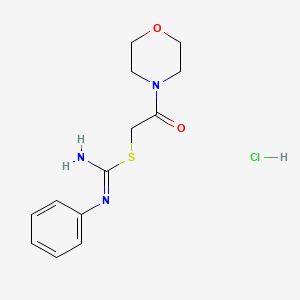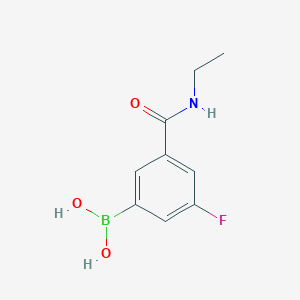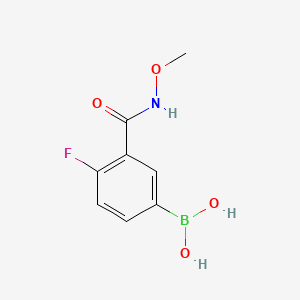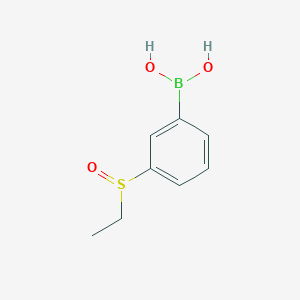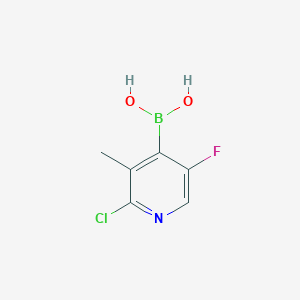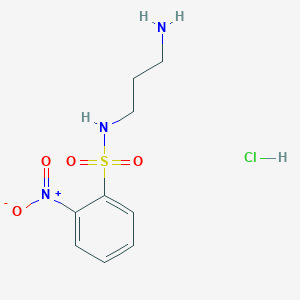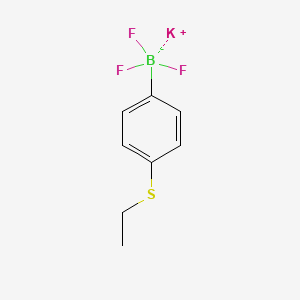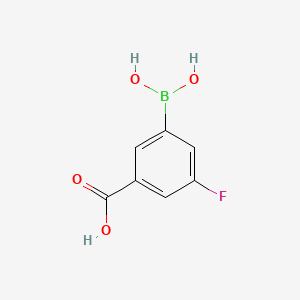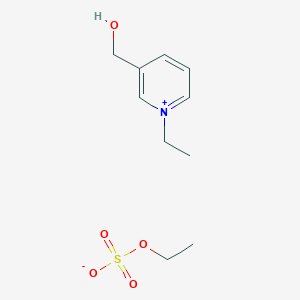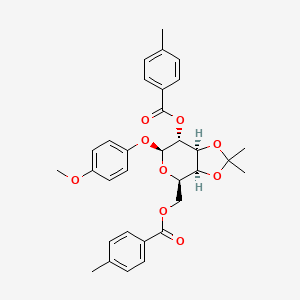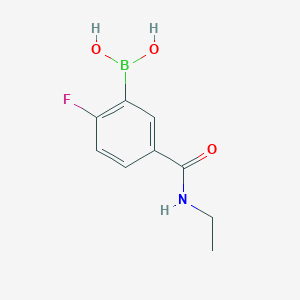
(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid
Übersicht
Beschreibung
The compound “(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid” is a type of boronic acid. Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .
Molecular Structure Analysis
The molecular formula of “(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid” is C9H11BFNO3 . The InChI code for this compound is 1S/C9H11BFNO3/c1-2-12-9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,2H2,1H3,(H,12,13) .Chemical Reactions Analysis
Boronic acids, including “(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid”, play an important role in various chemical reactions. They are used in the Suzuki-Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction . Other transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Studies
Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for their fluorescence quenching properties in alcohols. Such studies are crucial for understanding molecular interactions and conformational changes in solutes, impacting research in areas like sensor development and analytical chemistry (Geethanjali et al., 2015).
Crystal Structure and Synthesis for Sensing Applications
Research on amino-3-fluorophenyl boronic acids, which can be synthesized from related compounds, focuses on their crystal structure and synthesis process. These compounds have applications in creating glucose sensing materials that operate at physiological pH, relevant in medical diagnostics and treatment (Das et al., 2003).
Mechanism of Fluorescence Quenching in Biological Applications
The fluorescence quenching mechanism of boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid is significant in understanding their biological activities. Such studies contribute to the development of new diagnostic methods and therapeutic agents (Geethanjali et al., 2015).
Synthesis in Organic Material Production
Selective Fluorescent Chemosensors Development
Boronic acids are integral in developing selective fluorescent chemosensors for probing carbohydrates and bioactive substances. This research is pivotal for disease prevention, diagnosis, and treatment, leveraging the unique properties of boronic acids in sensor technology (Huang et al., 2012).
Optical Modulation in Nanotechnology
Phenyl boronic acids, when conjugated to polymers, are used for optical modulation in nanotechnology, particularly in saccharide recognition. This research has implications in materials science and bioengineering, contributing to the development of advanced sensing technologies and smart materials (Mu et al., 2012).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion or irritation and serious eye damage or eye irritation. Specific target organ toxicity may occur after a single exposure, with the respiratory system being a potential target .
Zukünftige Richtungen
The future directions in the research and application of boronic acids, including “(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid”, involve their use in the synthesis of diverse and complex small molecules. The development of new methods for the synthesis of boronic acids, such as the use of acoustic dispensing technology, is expected to accelerate the synthesis process and allow access to unprecedented boronic acid libraries .
Eigenschaften
IUPAC Name |
[5-(ethylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-2-12-9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQODUQVWPKFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660185 | |
| Record name | [5-(Ethylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid | |
CAS RN |
874289-45-9 | |
| Record name | B-[5-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Ethylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



